Cyclazosin - 139953-73-4

Cyclazosin

Catalog Number: EVT-429678
CAS Number: 139953-73-4
Molecular Formula: C23H27N5O4
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclazosin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of furoic acid with the secondary amino group of 6,7-dimethoxy-2-[(4aR,8aS)-octahydroquinoxalin-1-yl]quinazolin-4-amine. It has a role as an adenosine A2A receptor antagonist. It is a member of quinazolines, a member of furans, an aromatic ether, a quinoxaline derivative, an aromatic amide and a monocarboxylic acid amide.
Source and Classification

Cyclazosin was first synthesized in the late 20th century and has been characterized for its pharmacological properties. Its chemical name is 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl)furan-2-ylmethanone, and it has been identified with the CAS number 146929-33-1. The compound belongs to the category of adrenoceptor antagonists, specifically targeting the α1B subtype with notable selectivity ratios, such as α1B/α1A = 13 and α1B/α1D = 38-39 .

Synthesis Analysis

The synthesis of cyclazosin involves several key steps that utilize various chemical reactions to construct its complex structure.

  1. Starting Materials: The synthesis typically begins with a homochiral precursor, specifically (−)-6,7-dimethoxy-2-[(4aS,8aR)-octahydroquinoxalin-1(2H)-yl]quinazolin-4-amine dihydrochloride.
  2. Acylation Reaction: The precursor undergoes acylation with an appropriate acyl chloride in dry dichloromethane (CH₂Cl₂) in the presence of triethylamine (Et₃N), leading to the formation of cyclazosin derivatives.
  3. Monoalkylation: Another route involves the monoalkylation of 2,4-dichloro-6,7-dimethoxyquinazoline with dipropylamine in tetrahydrofuran (THF), yielding intermediates that can be further processed to obtain cyclazosin .
  4. Purification: The synthesized compounds are purified through crystallization and characterized using techniques such as elemental analysis and nuclear magnetic resonance spectroscopy (NMR).
Molecular Structure Analysis

Cyclazosin's molecular structure is characterized by a quinazoline core linked to a cis-octahydroquinoxaline moiety and a furan group.

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: Approximately 342.36 g/mol
  • Structural Features:
    • The quinazoline ring contributes to its receptor binding affinity.
    • The cis-octahydroquinoxaline moiety enhances selectivity for the α1B-adrenoceptor due to hydrophobic interactions.
    • The presence of methoxy groups increases lipophilicity, which may influence bioavailability .

X-ray crystallographic analysis has provided insights into its absolute configuration and stereochemistry, confirming specific spatial arrangements crucial for its biological activity .

Chemical Reactions Analysis

Cyclazosin participates in various chemical reactions primarily related to its synthesis and modification:

  1. Acylation: As mentioned earlier, acylation reactions are fundamental in constructing cyclazosin from simpler precursors.
  2. Receptor Binding Studies: Cyclazosin has been subjected to binding affinity assays against various adrenoceptor subtypes, demonstrating significant selectivity for α1B over α1A and α1D subtypes .
  3. Functional Assays: In vitro and in vivo studies have confirmed its antagonist activity at α1B-adrenoceptors, providing insights into its pharmacodynamics.
Mechanism of Action

Cyclazosin acts primarily as an antagonist at the α1B-adrenoceptors, blocking norepinephrine's action on these receptors.

  • Binding Affinity: It exhibits high affinity for the α1B subtype while showing lower affinity for other subtypes (α1A and α1D), which is critical for minimizing side effects associated with non-selective adrenoceptor antagonism.
  • Physiological Effects: By inhibiting α1B-adrenoceptors, cyclazosin can lead to vasodilation and reduced blood pressure, making it a candidate for managing hypertension .

Molecular modeling studies have suggested that specific interactions between cyclazosin's hydrophobic regions and receptor binding sites are responsible for its selectivity .

Physical and Chemical Properties Analysis

Cyclazosin possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dichloromethane but less soluble in water due to its lipophilic nature.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding its formulation in pharmaceutical applications.

Applications

Cyclazosin's primary applications lie within pharmacological research:

  • Cardiovascular Research: Its selective antagonism of α1B-adrenoceptors makes it valuable for studying hypertension and related cardiovascular conditions.
  • Pharmacological Studies: Used in studies aimed at understanding receptor pharmacology and drug design, particularly for developing new antihypertensive agents.
  • Analytical Chemistry: Employed as a reference compound in receptor binding assays to evaluate new drug candidates targeting adrenergic receptors .
Introduction to Cyclazosin: Discovery and Pharmacological Significance

Cyclazosin represents a significant advancement in the pharmacological targeting of adrenergic receptors, particularly as a selective antagonist of the α₁B-adrenoceptor subtype. This compound emerged from systematic efforts to develop subtype-selective ligands that could overcome the limitations of non-selective alpha-blockers. Unlike first-generation alpha-antagonists, cyclazosin's distinct binding profile enables precise investigation of α₁B-adrenoceptor functions in cardiovascular regulation, neurological processes, and potential inflammatory pathways. Its development reflects decades of research into adrenoceptor pharmacology, beginning with non-selective agents and evolving toward increasingly subtype-specific compounds. The clinical relevance of cyclazosin stems from the differential distribution of α₁-adrenoceptor subtypes throughout the body, where α₁B-receptors are prominently expressed in vascular smooth muscle, liver, and specific brain regions. By selectively inhibiting this subtype, cyclazosin provides a unique pharmacological tool for dissecting adrenergic signaling pathways and developing targeted therapies for conditions involving pathological α₁B-receptor activation [1] [3].

Historical Development of α₁-Adrenoceptor Antagonists

The evolution of α₁-adrenoceptor antagonists spans several generations of compounds with progressively refined selectivity profiles:

  • First-generation antagonists (1960s-1970s): Phenoxybenzamine, a non-selective, irreversible alkylating agent that binds covalently to α-adrenoceptors. This compound established the therapeutic principle of alpha-blockade but caused severe side effects including orthostatic hypotension and reflex tachycardia due to non-selective receptor targeting [1].

  • Second-generation antagonists (1970s-1980s): Prazosin and related quinazoline derivatives that competitively blocked α₁-receptors with approximately 1000-fold selectivity over α₂-receptors. These reversible antagonists represented a major therapeutic advance for hypertension and benign prostatic hyperplasia, but still lacked subtype selectivity within the α₁-receptor family [1] [6].

  • Third-generation antagonists (1990s-present): Subtype-selective agents including tamsulosin (α₁ₐ-preferring), niguldipine (α₁ₐ-selective), and cyclazosin (α₁в-selective). These compounds emerged following the molecular cloning of three distinct α₁-adrenoceptor subtypes (α₁ₐ, α₁в, α₁ᴅ) in the 1990s, which revealed differential tissue distribution and functional roles of each subtype [3] [4].

Table 1: Evolution of α₁-Adrenoceptor Antagonists

GenerationRepresentative CompoundsSelectivity ProfileKey Limitations
First (1960s)PhenoxybenzamineNon-selective α-blockerIrreversible binding; severe side effects
Second (1970s)Prazosin, Terazosinα₁ > α₂ (1000:1)Lacks α₁-subtype selectivity
Third (1990s+)Tamsulosin (α₁ₐ), Cyclazosin (α₁в)Subtype-selectiveLimited clinical translation of subtype-selective agents

This historical progression reflects the pharmaceutical industry's response to the clinical limitations of non-selective blockade, culminating in compounds like cyclazosin that target specific receptor subtypes to optimize therapeutic effects while minimizing adverse reactions. The discovery of cyclazosin was particularly significant given the scarcity of α₁в-selective ligands compared to those targeting α₁ₐ or α₁ᴅ subtypes [3] [4].

Structural Evolution from Prazosin to Cyclazosin

Cyclazosin shares the quinazoline core structure characteristic of prazosin-like antagonists but incorporates critical modifications that confer α₁в-subtype selectivity:

  • Core structure preservation: Both compounds feature the 4-amino-6,7-dimethoxyquinazoline moiety essential for high-affinity interaction with α₁-adrenoceptors. This planar heterocyclic system forms key hydrogen bonds with conserved residues in the orthosteric binding pocket [1] [7].

  • Stereochemical innovation: Cyclazosin introduces a chiral (4aR,8aS)-decahydroquinoxaline group replacing prazosin's piperazine ring. This rigid, bicyclic structure constrains conformational flexibility, potentially optimizing steric complementarity with the α₁в-subtype binding cavity [3] [5].

  • Furoyl group modification: The 2-furoyl carbonyl group is retained from prazosin but attached to the constrained decahydroquinoxaline system. Molecular modeling suggests this group occupies a secondary binding pocket that differs among α₁-subtypes [5] [9].

  • Stereoselective activity: (+)-Cyclazosin demonstrates 48-91-fold greater affinity for α₁в-adrenoceptors compared to the (-)-enantiomer, highlighting the significance of three-dimensional structure in subtype discrimination [3] [4].

The crystallographic structure of α₁в-adrenoceptor bound to (+)-cyclazosin reveals critical interactions:

  • Ionic bond between the protonated quinazoline nitrogen and conserved D125³³² residue
  • Hydrogen bonding between quinazoline amino group and S129³³⁶
  • Hydrophobic interactions between the furan ring and F312⁶⁵¹
  • Van der Waals contacts with unique α₁в residues in transmembrane helices 3 and 6 [5]

Table 2: Structural Comparison of Prazosin and Cyclazosin

Structural FeaturePrazosin(+)-CyclazosinPharmacological Consequence
Quinazoline moiety4-Amino-6,7-dimethoxyIdenticalMaintains high α₁-affinity through conserved H-bonds
Linker groupPiperazine(4aR,8aS)-DecahydroquinoxalineRestricted conformation enhances subtype discrimination
Acyl group2-Furoyl carbonyl2-Furoyl carbonylOccupies secondary binding pocket
StereochemistryAchiralChiral center at fused ring junction(+)-Enantiomer shows 13-38x α₁в selectivity over other subtypes
Molecular weight383.4 g/mol452.5 g/molIncreased lipophilicity potentially enhancing CNS penetration

These structural refinements transformed the classical quinazoline pharmacophore into a specialized tool for α₁в-adrenoceptor investigation. The transition from prazosin to cyclazosin exemplifies structure-based drug design strategies targeting adrenergic receptor subtypes [5] [7] [9].

Clinical Relevance of α₁B-Adrenoceptor Selectivity in Cardiovascular and Neurological Disorders

The development of cyclazosin addresses a significant pharmacological gap: the lack of selective agents for investigating α₁в-adrenoceptor functions in health and disease. This subtype's distribution and signaling pathways suggest several clinical implications:

Cardiovascular Applications:

  • Vascular regulation: α₁в-Adrenoceptors predominate in splanchnic and renal resistance vessels. Selective antagonism may offer targeted vasodilation without affecting α₁ᴅ-mediated cardiac inotropy or α₁ₐ-mediated cerebral vasoconstriction [1] [6].
  • Cardiac remodeling: Preclinical studies indicate contrasting roles for α₁-subtypes in myocardial adaptation: α₁ₐ activation may be cardioprotective, while α₁в signaling promotes pathological hypertrophy and heart failure progression. Cyclazosin could potentially inhibit maladaptive remodeling without blocking beneficial α₁ₐ pathways [8] [10].
  • Atherosclerosis: α₁в-Adrenoceptors mediate vascular smooth muscle proliferation and migration. Selective antagonism might attenuate neointima formation following vascular injury [1].

Neurological and Neuropsychiatric Applications:

  • CNS penetration: Unlike peripherally restricted antagonists, cyclazosin's molecular properties facilitate blood-brain barrier penetration, enabling central α₁в-receptor targeting [3] [5].
  • Fear and stress responses: α₁в-Adrenoceptors are densely expressed in amygdala, prefrontal cortex, and hippocampus—regions governing emotional processing and traumatic memory formation. Preclinical evidence suggests α₁в-antagonism may dampen hyperarousal in stress-related disorders without the hypotensive effects of non-selective agents [1] [8].
  • Neuroinflammation modulation: α₁в-Adrenoceptors regulate microglial activation and pro-inflammatory cytokine release. Cyclazosin represents a potential therapeutic approach for neuroinflammatory conditions [5] [8].

Emerging Therapeutic Directions:

  • Hypertensive organ damage: α₁в-Selective blockade may protect against vascular inflammation and endothelial dysfunction in hypertension [8] [10].
  • COVID-19 cytokine storm: Non-selective α₁-antagonists are being evaluated for cytokine storm prevention. Cyclazosin's anti-inflammatory properties via α₁в-blockade warrant investigation in hyperinflammatory syndromes [5].
  • Oncology: α₁в-Adrenoceptors are overexpressed in certain malignancies and may influence tumor angiogenesis. Selective antagonists could have anti-angiogenic effects [1].

Table 3: Physiological and Clinical Significance of α₁-Adrenoceptor Subtypes

SubtypePrimary Tissues/CellsPhysiological RolesPotential Clinical Targeting
α₁ₐProstate, heart, brain (cortex), coronary vesselsProstate smooth muscle contraction, cardiac inotropy, cognitive functionBPH (tamsulosin), heart failure (avoidance)
α₁вVascular smooth muscle, liver, spleen, brain (limbic system), immune cellsVasoconstriction (splanchnic bed), hepatic glycogenolysis, fear conditioning, cytokine releaseHypertension, PTSD, neuroinflammation, cytokine storm
α₁ᴅAorta, cerebral arteries, bladder, spinal cordLarge vessel constriction, nociception, micturition reflexMigraine, neurogenic bladder

The functional selectivity of cyclazosin enables precise pharmacological dissection of α₁в-adrenoceptor contributions to these processes. Its 13-fold selectivity for α₁в over α₁ₐ and 38-fold selectivity over α₁ᴅ receptors (functional pA₂ values: α₁в=8.85, α₁ₐ=7.75, α₁ᴅ=7.27) provides unprecedented receptor discrimination [4]. This selectivity profile is particularly important given recent evidence that α₁ₐ-activation may confer cardioprotective benefits, suggesting non-selective antagonists could block both detrimental (α₁в) and beneficial (α₁ₐ) pathways [8].

The molecular basis for cyclazosin's selectivity was illuminated by the first crystal structure of α₁в-adrenoceptor bound to (+)-cyclazosin, revealing key determinants in transmembrane domains 3 and 6. Residues V19745.52 and L3146.55 form a selective binding pocket that differs from corresponding residues in α₁ₐ (A204, M292) and α₁ᴅ (V188, M302) subtypes. This structural insight enables rational design of next-generation α₁в-selective ligands [5].

While clinical translation of cyclazosin itself remains limited, its development represents proof-of-concept for α₁в-selective pharmacology. Future therapeutic applications may include:

  • Hypertension with reduced first-dose hypotension risk
  • Trauma-related disorders with preservation of cognitive function
  • Inflammatory conditions requiring CNS-penetrant agents
  • Cardiovascular conditions where α₁ₐ blockade is undesirable

Ongoing research continues to elucidate the distinct pathophysiological roles of α₁-adrenoceptor subtypes, positioning cyclazosin as both a pharmacological tool and a prototype for targeted adrenergic therapies [1] [3] [4].

Table 4: Key α₁B-Selective Compounds in Pharmacological Research

CompoundChemical Classα₁B Selectivity (Fold)Key Research Applications
CyclazosinQuinazoline derivative13-38xReceptor mapping, behavioral models, vascular pharmacology
L-765,314Phenylpiperazine~20xCardiac remodeling studies
AH11110ADihydropyridineModerateRadioligand development
SpiperoneButyrophenoneModerate (binding only)CNS distribution studies
Rec 15/2739ArylsulfonamideInverse selectivity (α₁ₐ-selective)Comparative studies

Properties

CAS Number

139953-73-4

Product Name

Cyclazosin

IUPAC Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI Key

XBRXTUGRUXGBPX-DLBZAZTESA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonyms

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.